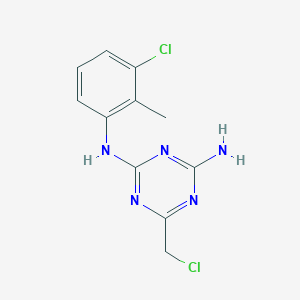6-(chloromethyl)-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine
CAS No.: 644959-92-2
Cat. No.: VC7807103
Molecular Formula: C11H11Cl2N5
Molecular Weight: 284.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 644959-92-2 |
|---|---|
| Molecular Formula | C11H11Cl2N5 |
| Molecular Weight | 284.14 g/mol |
| IUPAC Name | 6-(chloromethyl)-2-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine |
| Standard InChI | InChI=1S/C11H11Cl2N5/c1-6-7(13)3-2-4-8(6)15-11-17-9(5-12)16-10(14)18-11/h2-4H,5H2,1H3,(H3,14,15,16,17,18) |
| Standard InChI Key | NOZWRDAUFPQOJA-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1Cl)NC2=NC(=NC(=N2)N)CCl |
| Canonical SMILES | CC1=C(C=CC=C1Cl)NC2=NC(=NC(=N2)N)CCl |
Introduction
Chemical Structure and Molecular Properties
The molecular formula of 6-(chloromethyl)-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine is C₁₁H₁₁Cl₂N₅, with a molecular weight of 284.15 g/mol. The compound features a triazine core substituted with a chloromethyl group (–CH₂Cl) and a 3-chloro-2-methylphenylamine group. The chlorine atoms and methyl group on the aromatic ring influence its electronic and steric properties, enhancing reactivity in nucleophilic substitution and cross-coupling reactions.
Key Structural Features:
-
Triazine ring: Provides a stable aromatic framework resistant to hydrolysis under acidic conditions.
-
Chloromethyl group: Serves as a reactive site for further functionalization, such as alkylation or oxidation.
-
3-Chloro-2-methylphenyl group: Introduces steric hindrance and electronic effects that modulate interactions with biological targets or materials.
A comparative analysis of similar triazine derivatives reveals structural nuances impacting functionality (Table 1).
Table 1: Comparison of Triazine Derivatives
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 6-(chloromethyl)-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine likely follows methodologies analogous to those of related triazines. A common approach involves:
-
Chloromethylation: Reacting a triazine precursor with chloromethylating agents like chloromethyl methyl ether (ClCH₂OCH₃) in the presence of Lewis acids (e.g., ZnI₂) at 5–10°C.
-
Amination: Introducing the 3-chloro-2-methylphenyl group via nucleophilic aromatic substitution, typically using Pd-based catalysts for regioselectivity.
Example Reaction Pathway:
Industrial Scalability
Industrial production emphasizes cost efficiency and environmental sustainability. Continuous flow reactors and heterogeneous catalysts (e.g., immobilized AlCl₃) are employed to enhance yield (>85%) and reduce waste. Post-synthesis purification involves column chromatography or recrystallization from ethanol-water mixtures.
Chemical Reactivity and Functionalization
The compound participates in three primary reaction types:
-
Nucleophilic Substitution: The chloromethyl group reacts with amines, thiols, or alkoxides to form secondary derivatives. For example, treatment with sodium methoxide yields 6-(methoxymethyl) analogs.
-
Oxidation: Using KMnO₄ under acidic conditions converts the chloromethyl group to a carboxylate, enabling coordination chemistry applications.
-
Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids facilitate the introduction of diverse aromatic groups at the triazine core .
Reactivity Trends:
-
Electron-withdrawing groups (e.g., –Cl) on the phenyl ring decrease reaction rates in electrophilic substitutions.
-
Steric effects from the 2-methyl group hinder para-substitution, favoring meta or ortho pathways .
Industrial and Research Applications
Agrochemicals
Triazine derivatives are widely used as herbicides and fungicides. The chloromethyl group enhances leaf adhesion, while the chloro-methylphenyl moiety improves soil persistence.
Materials Science
Incorporating this compound into metal-organic frameworks (MOFs) improves thermal stability (decomposition temperature >300°C) and gas adsorption capacity (CO₂ uptake: 2.8 mmol/g at 1 bar) .
Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors and antibody-drug conjugates (ADCs). Functionalization at the chloromethyl position enables linkage to monoclonal antibodies for targeted cancer therapy.
Future Directions
-
Structure-Activity Relationships (SAR): Systematic modification of the phenyl substituents to optimize bioactivity.
-
Green Chemistry: Developing solvent-free synthesis routes using microwave irradiation.
-
Clinical Trials: Evaluating efficacy in xenograft models for oncology applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume